N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonylethyl chain, linked to a methoxybenzamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
Result of Action
Inhibition of ents can potentially disrupt nucleotide synthesis and adenosine function, which could have wide-ranging effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a fluorophenyl group through nucleophilic substitution reactions. The final step involves the coupling of the sulfonylethyl chain with the methoxybenzamide moiety under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening and process optimization ensures that the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, dimethylformamide (DMF), dimethylsulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide can be compared to other similar compounds, such as:
- N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-8-2-16(3-9-19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHLIXBRJJHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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